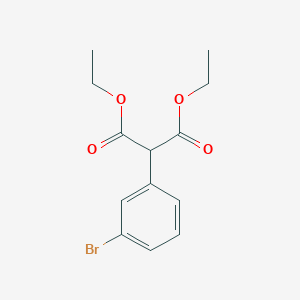

Diethyl (3-bromophenyl)malonate

Description

Diethyl (3-bromophenyl)malonate (C₁₄H₁₆BrNO₄, MW 342.19) is a brominated aryl malonate ester. Structurally, it consists of a malonic acid core esterified with ethanol and substituted at the methylene position with a 3-bromophenyl group. This compound is pivotal in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and heterocycles. The bromine atom enhances reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), enabling the introduction of aryl or alkyl groups .

Properties

Molecular Formula |

C13H15BrO4 |

|---|---|

Molecular Weight |

315.16 g/mol |

IUPAC Name |

diethyl 2-(3-bromophenyl)propanedioate |

InChI |

InChI=1S/C13H15BrO4/c1-3-17-12(15)11(13(16)18-4-2)9-6-5-7-10(14)8-9/h5-8,11H,3-4H2,1-2H3 |

InChI Key |

WAYYTQKCDWLHMA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC(=CC=C1)Br)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

-

Enolate Formation : Diethyl malonate reacts with a strong base (e.g., sodium ethoxide) to generate a resonance-stabilized enolate ion.

-

Alkylation : The enolate attacks 3-bromobenzyl bromide, substituting the bromide ion and forming the alkylated product.

-

Workup : The crude product is extracted using organic solvents (e.g., ethyl acetate) and purified via distillation or column chromatography.

Key Parameters :

-

Base : Sodium ethoxide or potassium carbonate.

-

Solvent : Ethanol or toluene.

-

Temperature : Reflux (70–80°C).

Yield and Purity :

Palladium-Catalyzed α-Arylation

An alternative method employs palladium catalysts to facilitate α-arylation of diethyl malonate with 3-bromophenyl halides. This approach avoids harsh basic conditions and enhances functional group tolerance.

Catalytic System and Optimization

-

Catalyst : Pd(dba)₂ (dibenzylideneacetone palladium) with DTBNpP (di-tert-butylneopentylphosphine) as a ligand.

-

Base : Sodium hydride or cesium carbonate.

-

Solvent : Toluene or dimethylformamide (DMF).

Reaction Efficiency :

| Catalyst Loading | Yield (%) | Selectivity (%) |

|---|---|---|

| 5 mol% Pd(dba)₂ | 75–90 | 98 |

| 10 mol% Pd(dba)₂ | 85–92 | 99 |

This method achieves high regioselectivity due to the electron-withdrawing bromine atom directing the arylation to the meta position.

Halogenated Malonate Intermediate Routes

Patent literature describes synthetic pathways using 2-halo-substituted diethyl malonates (e.g., diethyl 2-bromomalonate) as intermediates. These compounds react with 3-bromoaniline or derivatives under mild conditions.

Example Protocol :

-

Halogenation : Diethyl malonate is treated with bromine to form diethyl 2-bromomalonate.

-

Condensation : Reaction with 3-bromoaniline in toluene at 120–135°C yields the target compound.

Advantages :

-

Avoids oxidation steps required in traditional malonate syntheses.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-effectiveness and scalability. Key strategies include:

Continuous Flow Reactors

Solvent-Free Conditions

-

Method : Reactive extrusion without solvents reduces waste and purification steps.

Reaction Optimization and Yield Enhancement

Base and Solvent Screening

| Base | Solvent | Yield (%) |

|---|---|---|

| NaOEt | Ethanol | 75 |

| K₂CO₃ | Toluene | 82 |

| Cs₂CO₃ | DMF | 89 |

Chemical Reactions Analysis

Types of Reactions: Diethyl (3-bromophenyl)malonate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted benzene derivatives.

Common Reagents and Conditions:

Sodium ethoxide in ethanol: for enolate formation.

3-bromobenzyl bromide: for alkylation.

Aqueous hydrochloric acid: for hydrolysis.

Heat: for decarboxylation.

Major Products:

- Substituted benzene derivatives.

- Carboxylic acids from hydrolysis.

- Various substituted products from nucleophilic substitution reactions.

Scientific Research Applications

Diethyl (3-bromophenyl)malonate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.

Material Science: It is explored for its potential use in the synthesis of novel materials with unique properties.

Biological Studies: The compound is used in studies to understand its biological activity and potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of diethyl 2-(3-bromophenyl)propanedioate involves its interaction with various molecular targets. The bromine atom on the benzene ring can participate in electrophilic aromatic substitution reactions, while the ester groups can undergo hydrolysis to release carboxylic acids. These reactions can modulate the activity of enzymes and other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.2. Physical and Chemical Properties

2.3. Catalytic and Enzymatic Reactivity

- Copper-Catalyzed Arylation: Diethyl (3-bromophenyl)malonate undergoes α-arylation with aryl iodides using CuI/2-picolinic acid at room temperature (85% yield), outperforming non-halogenated analogs .

- Enzymatic Decarboxylation: Unlike non-brominated malonates, the 3-bromo substituent may hinder binding to malonate decarboxylases (AMDase), reducing enantioselectivity in chiral acid synthesis .

Key Research Findings

- Synthetic Efficiency : Diethyl (3-bromophenyl)malonate is synthesized via condensation of 3-bromoaniline with diethyl ethoxymethylene malonate in toluene (90% yield), offering scalability .

- Pharmaceutical Utility : Used in oxindole synthesis (e.g., t-butyl 3-alkyl-oxindole-3-carboxylates) via tandem reduction-cyclization (Rh/C catalyst, 80% yield) .

Q & A

Q. What are the standard synthetic routes for preparing Diethyl (3-bromophenyl)malonate, and how do reaction conditions influence yield?

Diethyl (3-bromophenyl)malonate is typically synthesized via copper-catalyzed α-arylation of diethyl malonate with 3-bromophenyl halides. Two key methodologies are:

- Room-temperature catalysis : Using CuI (5 mol%) and 2-picolinic acid (10 mol%) in DMF with Cs₂CO₃ as a base. This method achieves high yields (75-90%) under mild conditions .

- Thermal catalysis : Employing CuI (10 mol%) and 2-phenylphenol (20 mol%) at 80°C in toluene, which tolerates diverse functional groups but requires longer reaction times .

Critical factors include the choice of ligand (to stabilize Cu intermediates), solvent polarity (DMF enhances nucleophilicity), and base strength (Cs₂CO₃ improves deprotonation efficiency).

Q. How is Diethyl (3-bromophenyl)malonate characterized, and what analytical techniques validate its purity?

- NMR spectroscopy : ¹H and ¹³C NMR identify the malonate backbone (δ 4.2 ppm for ester CH₂, δ 3.5 ppm for central CH) and bromophenyl substituents (aromatic protons at δ 7.2-7.8 ppm) .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 317.0 for C₁₃H₁₄BrO₄) .

- HPLC : Quantifies purity (>98% by reverse-phase C18 column, UV detection at 254 nm) .

Advanced Research Questions

Q. What mechanistic insights explain the role of copper catalysts in the α-arylation of malonates?

The reaction proceeds via a single-electron transfer (SET) mechanism:

Oxidative addition : Cu(I) reacts with aryl halides to form Cu(III) intermediates.

Enolate formation : Base deprotonates diethyl malonate, generating a nucleophilic enolate.

Transmetalation : Enolate coordinates to Cu(III), followed by reductive elimination to yield the α-arylated product.

Ligands like 2-picolinic acid stabilize Cu(III), reducing side reactions (e.g., homocoupling) . Kinetic studies using EPR spectroscopy confirm the presence of Cu(I)/Cu(II) redox cycles .

Q. How do environmental factors (pH, temperature) influence the stability and reactivity of Diethyl (3-bromophenyl)malonate?

- pH : Hydrolysis of the ester group accelerates under acidic (pH < 3) or basic (pH > 10) conditions, forming 3-bromophenylmalonic acid. Buffered systems (pH 6-8) are optimal for storage .

- Temperature : Degradation occurs above 100°C via decarboxylation. Reaction efficiency peaks at 25-80°C, depending on the catalyst .

- Light : UV exposure induces C-Br bond cleavage, necessitating amber glassware for photostability .

Q. What strategies resolve contradictions in reported biological activity data for Diethyl (3-bromophenyl)malonate derivatives?

Discrepancies in antimicrobial or enzyme inhibition studies often arise from:

- Assay variability : MIC values differ due to bacterial strain selection (e.g., S. aureus vs. E. coli) .

- Solubility limits : Use of DMSO (>1% v/v) in cell-based assays may artifactually reduce activity. Alternative solvents (PEG-400) improve bioavailability .

- Metabolic interference : In vivo studies must account for hepatic clearance via cytochrome P450 enzymes, which vary across models (e.g., rat vs. human microsomes) .

Q. How can computational modeling optimize Diethyl (3-bromophenyl)malonate for material science applications?

- DFT calculations : Predict electron-withdrawing effects of the bromophenyl group, enhancing charge transport in organic semiconductors (e.g., hole mobility up to 0.1 cm²/V·s) .

- Molecular docking : Identifies binding affinity (ΔG = -8.2 kcal/mol) to acetylcholinesterase, supporting its use in neurodegenerative drug design .

- QSAR models : Correlate substituent position (para vs. meta bromine) with antioxidant capacity (IC₅₀ = 50–200 μM) .

Methodological Tables

Q. Table 1: Comparative Analysis of Copper-Catalyzed α-Arylation Methods

| Condition | Room-Temperature | Thermal |

|---|---|---|

| Catalyst | CuI/2-picolinic acid | CuI/2-phenylphenol |

| Solvent | DMF | Toluene |

| Yield (%) | 75-90 | 60-85 |

| Functional Group Tolerance | High (NO₂, CN) | Moderate |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | -20°C (liquid) |

| Log Kow | 2.1 |

| Water Solubility | 1.2 g/L (25°C) |

| Vapor Pressure | 0.15 mmHg (25°C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.